Copper(II) 2-aminoethanolate
Description
Overview of Aminoalcohol-Copper(II) Complexes in Contemporary Coordination Science
Aminoalcohol-copper(II) complexes represent a significant class of compounds in modern coordination science. at.ua These complexes are formed through the interaction of copper(II) salts with aminoalcohols, which are inexpensive and commercially available multidentate ligands. at.ua The hydroxyl group of the aminoalcohol can be easily deprotonated in the presence of a copper(II) ion, and the resulting alcoholate (or alkoxido) ion can bridge multiple copper centers. at.uarsc.org This propensity for self-assembly leads to the formation of a wide array of structures, from simple mononuclear species to complex polynuclear clusters, coordination polymers, and networks. at.uarsc.org
The scientific interest in these complexes is driven by their diverse potential applications, including:
Magnetochemistry: Alkoxo-bridged copper(II) complexes are excellent models for studying magnetic exchange interactions between metal centers. The single unpaired electron on each Cu(II) ion creates a relatively simple magnetic system to analyze. at.ua
Bioinorganic Chemistry: With N,O-donor environments and polynuclear structures, these complexes can serve as simplified models for the active sites of some copper-containing enzymes. at.ua
Catalysis: Copper(II) aminoalcoholate complexes have shown promise as catalysts in various organic reactions. at.ua
The ability of the deprotonated oxygen atom of the aminoalcohol to act as a bridging ligand is a key feature, often leading to the formation of binuclear or polynuclear structures. researchgate.net Furthermore, the amino and alcohol groups can participate in hydrogen bonding, which plays a crucial role in the crystal engineering of these compounds. researchgate.netrsc.org
Fundamental Principles of 2-Aminoethanolate as a Chelating Ligand
The 2-aminoethanolate anion (C₂H₆NO⁻) is the conjugate base of 2-aminoethanol (monoethanolamine) and acts as a bidentate chelating ligand. It coordinates to the copper(II) ion through the nitrogen atom of the amino group and the oxygen atom of the deprotonated hydroxyl group, forming a stable five-membered ring.
The coordination process typically involves the following steps:
Reaction of a copper(II) salt (e.g., copper(II) sulfate (B86663) or copper(II) acetate) with 2-aminoethanol in a suitable solvent, often water or methanol (B129727).
Deprotonation of the hydroxyl group of 2-aminoethanol, which is facilitated by the presence of the copper(II) ion and often controlled by adjusting the pH of the solution to a range of 8-10.
Coordination of the resulting 2-aminoethanolate ligand to the copper(II) center via the nitrogen and oxygen donor atoms.
The stoichiometry of the reaction is crucial, with a 1:2 molar ratio of Cu²⁺ to the ligand being optimal to form the bis(2-aminoethanolato)copper(II) complex and minimize the formation of byproducts like copper hydroxides.
Computational studies have highlighted the thermodynamic stability of the 2-aminoethanolate structure compared to its isomer, 2-hydroxyethylazanide. Density functional theory (DFT) calculations have shown that 2-aminoethanolate is significantly more stable, making it the predominant and isolable form.
The coordination geometry around the copper(II) ion in such complexes is typically a distorted square planar or square pyramidal geometry, a consequence of the Jahn-Teller effect for a d⁹ metal ion. nih.gov This distortion has a notable influence on the spectroscopic and magnetic properties of the complex. vulcanchem.com
Historical Development and Current Research Trajectories of Copper(II) Ethanolamine (B43304) Systems
The study of copper(II) complexes with ethanolamines dates back several decades. at.ua Early research focused on the synthesis and basic characterization of these compounds. A review from 1995 summarized the initial progress in this field. at.ua Polarographic studies in the mid-20th century investigated the formation and stability of copper(II) complexes with mono-, di-, and triethanolamine (B1662121) in solution. acs.orgacs.org
Over the years, the field has evolved significantly, driven by advancements in analytical techniques such as single-crystal X-ray diffraction, which has allowed for the detailed structural elucidation of increasingly complex polynuclear structures. at.uarsc.orgrsc.org
Current research on copper(II) ethanolamine systems is multifaceted and directed towards several key areas:
Design of Novel Polynuclear Architectures: Researchers are exploring the use of different aminoalcohols and ancillary ligands to construct novel polynuclear copper(II) clusters with specific topologies and properties. rsc.orgresearchgate.net
Magneto-Structural Correlations: A major focus remains on understanding the relationship between the structural parameters (e.g., Cu-O-Cu bond angles and distances) of alkoxo-bridged complexes and the nature and strength of the magnetic coupling between the copper(II) centers. rsc.org
Catalytic Applications: The catalytic activity of copper(II) 2-aminoethanolate and related complexes in various organic transformations, such as oxidation and amidation reactions, is an area of active investigation. mdpi.com
Biomimetic Studies: These complexes continue to be used as structural and functional models for the active sites of copper-containing metalloenzymes. at.ua
Recent advancements also include the development of novel synthetic methods, such as microfluidic synthesis, which can dramatically reduce reaction times and reagent consumption. The combination of experimental studies with theoretical calculations, like DFT, is becoming increasingly common to gain deeper insights into the electronic structure, stability, and reaction mechanisms of these systems. mdpi.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14215-52-2 | nih.gov |
| Molecular Formula | C₄H₁₂CuN₂O₂ | nih.gov |
| Molecular Weight | 183.70 g/mol | nih.gov |
| IUPAC Name | copper;2-aminoethanolate | nih.gov |
Table 2: Typical Spectroscopic Data for this compound Complexes
| Spectroscopic Technique | Characteristic Feature | Wavenumber/Wavelength | Reference |
| FT-IR Spectroscopy | N–H stretch | ~3300 cm⁻¹ | |
| FT-IR Spectroscopy | C–O coordination | ~1600 cm⁻¹ | |
| Electronic Absorption Spectroscopy | d-d transitions (tetragonal distortion) | ~600–800 nm |
Table 3: Magnetic Properties of a Representative Dinuclear Copper(II) Complex
| Property | Value | Reference |
| Magnetic Moment (per Cu atom) | 1.24-1.49 BM (at room temp.) | orientjchem.org |
| Singlet-Triplet Energy Gap (2J) | -155 cm⁻¹ | orientjchem.org |
| g-value | 2.18 | orientjchem.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14215-52-2 |
|---|---|
Molecular Formula |
C4H12CuN2O2 |
Molecular Weight |
183.7 g/mol |
IUPAC Name |
copper;2-aminoethanolate |
InChI |
InChI=1S/2C2H6NO.Cu/c2*3-1-2-4;/h2*1-3H2;/q2*-1;+2 |
InChI Key |
OKKLVOIECHEOFM-UHFFFAOYSA-N |
SMILES |
C(C[O-])N.C(C[O-])N.[Cu+2] |
Canonical SMILES |
C(C[O-])N.C(C[O-])N.[Cu+2] |
Other CAS No. |
14215-52-2 |
Synonyms |
Copper, bis2-(amino-.kappa.N)ethanolato-.kappa.O- |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Copper Ii 2 Aminoethanolate Complexes
Solution-Phase Synthesis Strategies
Solution-phase synthesis offers a robust platform for the formation of Copper(II) 2-aminoethanolate by allowing for homogeneous mixing of reactants and precise control over reaction parameters such as pH, stoichiometry, and temperature. The selection of the solvent system is a critical determinant of the synthetic outcome.
Aqueous Media Synthetic Protocols
Aqueous media are commonly employed for the synthesis of this compound, typically by reacting a Copper(II) salt, such as copper(II) chloride or copper(II) sulfate (B86663), with 2-aminoethanol. In aqueous solutions, the Copper(II) ion exists as a hexaaqua complex, [Cu(H₂O)₆]²⁺. savemyexams.comyoutube.com The formation of the 2-aminoethanolate complex proceeds via a ligand substitution reaction, where the water ligands are displaced by the 2-aminoethanol molecules. savemyexams.com
Control over pH and the molar ratio of reactants is paramount for achieving high selectivity and minimizing the formation of undesirable byproducts.
pH Optimization: The pH of the aqueous solution plays a crucial role in the complexation process. The reaction is typically controlled within a pH range of 8 to 10. This alkaline condition facilitates the deprotonation of the hydroxyl group on the 2-aminoethanol ligand, which is a key step for its coordination to the Copper(II) center. The protonation and deprotonation of the coordinated ligand can lead to observable color changes, a phenomenon known as halochromism, which has been noted for similar complexes over a broad pH range of 0.66 to 13.00.
Stoichiometric Ratios: The molar ratio of the Copper(II) ion to the 2-aminoethanol ligand is a critical factor in directing the synthesis towards the desired product. A stoichiometric ratio of 1:2 (Cu²⁺:ligand) is considered optimal for the formation of the bis(2-aminoethanolato)copper(II) complex. Adhering to this ratio is essential to prevent the precipitation of byproducts like copper hydroxides. Analytical techniques such as Job's plot and conductivity measurements are often used to confirm the stoichiometric ratio of ligand to metal ion in the final complex, with studies on analogous β-amino alcohol systems confirming a 2:1 ligand-to-metal ratio. rjpbcs.com
Table 1: Optimized Parameters for Aqueous Synthesis of this compound
| Parameter | Optimal Range/Ratio | Rationale & Expected Outcome |
| pH | 8 - 10 | Facilitates deprotonation of the ligand's hydroxyl group, promoting coordination. |
| Stoichiometric Ratio (Cu²⁺:Ligand) | 1:2 | Ensures formation of the desired bis(2-aminoethanolato)copper(II) complex and minimizes byproduct formation. |
The formation of the this compound complex in water is fundamentally a ligand exchange reaction. The process begins with the aquated Copper(II) ion, [Cu(H₂O)₆]²⁺, which exhibits a very high rate of water ligand exchange, the fastest among transition metal aquo complexes. youtube.com This kinetic lability facilitates the substitution of water molecules by the incoming 2-aminoethanol ligands. youtube.com
Nonaqueous (Alcoholic) Media Synthetic Approaches
The use of nonaqueous solvents, particularly alcohols, provides an alternative route for the synthesis of this compound. This approach can be advantageous in situations where the reactants or products have limited stability or solubility in water, or to influence the reaction pathway and product structure. A common strategy involves reacting a copper salt like Copper(II) chloride with a sodium alkoxide in an alcohol such as methanol (B129727) to generate a copper alkoxide intermediate, which subsequently reacts with the desired ligand. google.com
The choice of alcoholic solvent can have a profound impact on the synthesis, influencing reaction rates and the final product yield. The solvent molecules can coordinate directly to the metal center, thereby affecting the stability and reactivity of the copper species in solution. mdpi.com
Product Yield: The yield of the desired complex is highly dependent on the solvent used. In the synthesis of analogous copper bis-ketoiminate compounds, reactions in methanol produced moderate yields, whereas using ethanol (B145695) or tetrahydrofuran (B95107) (THF) resulted in negligible product formation. google.com This highlights the critical role of the solvent in not only facilitating the reaction but also in stabilizing the product and preventing side reactions.
Table 2: Comparative Influence of Solvents on Copper(II) Complex Synthesis (Based on Analogous Systems)
| Solvent | Observed Yield | Reaction Time | Reference |
| Methanol | Moderate | 24 hours | google.com |
| Ethanol | Negligible | 2-3 days | google.com |
| Toluene | Poor (<25%) | N/A | google.com |
| THF | Negligible | 2-3 days | google.com |
Temperature is a critical thermodynamic and kinetic parameter that must be carefully controlled to optimize the efficiency of the complexation reaction.
Thermodynamic Effects: The formation of copper complexes can be an endothermic process, where an increase in temperature can shift the equilibrium to favor product formation. researchgate.net Calorimetric studies are often conducted at various temperatures (e.g., 288.15 K, 298.15 K, and 308.15 K) to determine the thermodynamic parameters, such as enthalpy and entropy changes, for the complexation reaction. dntb.gov.uaresearchgate.net
Kinetic Effects: Temperature also influences the rate of reaction. In the synthesis of copper nanowires using monoethanolamine (2-aminoethanol) as a complexing agent, a reaction temperature of 60 °C was identified as optimal for achieving the desired product morphology and size. mdpi.com This indicates that a specific temperature regime can maximize the reaction rate while avoiding decomposition or the formation of unwanted byproducts.
Table 3: Effect of Temperature on Copper Complexation Reactions
| Temperature (K) | System Studied | Parameter Investigated | Finding | Reference |
| 288.15, 298.15, 308.15 | Cu(II) - L-phenylalanine | Heats of complex formation | Calculation of thermodynamic parameters (ΔH, ΔS) at various temperatures. | researchgate.net |
| 333.15 (60 °C) | CuCl₂ - Monoethanolamine | Synthesis of Cu Nanowires | Determined as the optimal reaction temperature for desired product formation. | mdpi.com |
| 298.15 - 343.15 | Copper extraction | Thermodynamic outcomes | Revealed an endothermic and spontaneous nature of copper extraction. | researchgate.net |
Supramolecular and Directed Synthesis Routes
The synthesis of this compound complexes has evolved beyond simple precipitation methods to encompass sophisticated strategies that allow for the construction of intricate molecular architectures with tailored properties. These advanced methodologies often rely on the principles of supramolecular chemistry and rational design, enabling the targeted synthesis of complexes with varying nuclearities and controlled solid-state structures.
Self-Assembly Techniques for Multicomponent Architectures
Self-assembly has emerged as a powerful tool for the spontaneous organization of individual molecular components into ordered supramolecular architectures. In the context of this compound, this approach leverages non-covalent interactions, such as hydrogen bonding, to guide the formation of complex structures. The 2-aminoethanolate ligand, with its ability to act as a bidentate chelating and bridging ligand, is particularly well-suited for self-assembly processes, leading to a diverse range of structural motifs.
Hydrogen bonding plays a crucial role in the crystal engineering of these compounds. The amino and deprotonated alcohol groups of the 2-aminoethanolate ligand can participate in extensive hydrogen-bonding networks, which direct the assembly of mononuclear copper(II) units into higher-order structures. This propensity for self-assembly can lead to the formation of a wide array of architectures, from simple dimers to complex polynuclear clusters and coordination polymers.
An example of this is the self-assembly of new supramolecular architectures from the reaction of 2,6-diformyl-4-methylphenol and 1-amino-2-propanol or 2-amino-1,3-propanediol (B45262) in the presence of copper(II) ions. This has resulted in the formation of tetranuclear, dinuclear, polynuclear, heptanuclear, and decanuclear copper(II) complexes. In these structures, hydrogen bonding involving coordinated and uncoordinated hydroxy groups of the ligands generates fascinating one-dimensional single chains, two-dimensional sheets, and three-dimensional structures at.ua. The versatility of self-assembly is further demonstrated by the formation of a chiral three-dimensional manganese(II)-copper(II) coordination polymer with a double helical architecture, showcasing the potential to create highly complex and functional materials through spontaneous organization.
The table below summarizes the types of multicomponent architectures achieved through self-assembly of copper(II) complexes with amino alcohol-related ligands.
| Nuclearity | Resulting Architecture | Reference |
| Dinuclear | 2D-sheets | at.ua |
| Tetranuclear | 1D-single chains | at.ua |
| Heptanuclear | Discrete complex | at.ua |
| Decanuclear | 1D-single chains | at.ua |
| Polynuclear | 3D-structures | at.ua |
Rational Design for Mono-, Di-, and Polynuclear Copper(II) Species
The synthesis of new mono-, di-, and polynuclear copper(II) compounds derived from N-butyldiethanolamine demonstrates the principles of rational design. By reacting copper(II) acetate (B1210297) with N-butyldiethanolamine and various auxiliary reagents such as 3,5-dinitrobenzoic acid, sodium azide, p-toluic acid, and terephthalic acid, it is possible to predictably generate mononuclear, dinuclear, and one-dimensional polymeric copper(II) species. The choice of the auxiliary ligand plays a crucial role in bridging copper centers and directing the final structure.
The rational design and synthesis of low-molecular-weight copper(II) complexes are also of interest for mimicking the function of natural enzymes. By carefully selecting ligands and reaction conditions, researchers can create complexes with specific coordination environments and nuclearities that model the active sites of copper-containing proteins.
Furthermore, the synthesis of novel polynuclear copper(II) complexes with ligands such as 1,3-bis(dimethylamino)-2-propanol (B1329417) has yielded tetranuclear, octanuclear, and nonanuclear structures. The structural characterization of these complexes reveals intricate bridging modes of the amino alcohol and other ancillary ligands, leading to high-nuclearity clusters with interesting magnetic properties.
The following table provides examples of rationally designed copper(II) species with varying nuclearities.
| Target Nuclearity | Ligand System | Resulting Species | Reference |
| Mononuclear | N-butyldiethanolamine and 3,5-dinitrobenzoic acid | [Cu(Hbdea)₂]·2Hdnba | |
| Dinuclear | N-butyldiethanolamine and sodium azide | [Cu₂(μ-Hbdea)₂(N₃)₂] | |
| Polynuclear | N-butyldiethanolamine and terephthalic acid | [Cu₂(μ-Hbdea)₂(μ-tpa)]n·2nH₂O | |
| Tetranuclear | 1,3-bis(dimethylamino)-2-propanol and acetate | Cu₄(η²:μ-CH₃COO)₂(μ-OH)₂(μ-OH₂)(μ-bdmap)₂₂·H₂O | |
| Octanuclear | 1,3-bis(dimethylamino)-2-propanol and isocyanate | Cu₈(NCO)₂(η¹:μ-NCO)₄(μ-OH)₂(μ₃-OH)₂(μ-OH₂)₃(μ-bdmap)₄₂·2H₂O | |
| Nonanuclear | 1,3-bis(dimethylamino)-2-propanol and isocyanate | Cu₉(η¹:μ-NCO)₈(μ₃-OH)₄(OH₂)₂(μ-bdmap)₄₂·4H₂O |
Strategies for Polymorph Control and Isolation
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the synthesis of coordination compounds as different polymorphs can exhibit distinct physical and chemical properties. The control and isolation of specific polymorphs of this compound and related complexes are therefore of significant interest. Strategies to achieve this control often involve manipulating the crystallization conditions, such as the choice of solvent, temperature, and the presence of templates or competing ligands.
The solvent has been shown to play a crucial role in directing the formation of different polymorphs. For instance, in the crystallization of copper(II) decanoate, the use of different solvents led to the isolation of two distinct polymorphs. One polymorph was obtained from n-heptane, while a different, metastable polymorph was crystallized from an ethanol solution ucm.es. This highlights the influence of solvent-solute interactions on the nucleation and growth of different crystal structures. Similarly, the synthesis of copper(II) quinaldinate compounds with amino alcohols has yielded polymorphic modifications, where the specific crystalline form that precipitates can change over time in solution rsc.org.
The reaction conditions, including the presence of other ions, can also direct the formation of different structural isomers, which can be considered a form of polymorphism. For example, the synthesis of amidino-copper(II) complexes with different halides showed that the presence or absence of sodium chloride in the reaction mixture led to the formation of either monomeric or dimeric complexes, respectively mdpi.com.
The isolation of a desired polymorph often relies on careful control of the crystallization process. Techniques such as slow evaporation, vapor diffusion, and layering of solutions with different solvents can be employed to promote the growth of single crystals of a specific polymorph. In some cases, one polymorph may be kinetically favored and crystallize first, while another may be thermodynamically more stable and form over a longer period. Careful timing of the crystal harvesting can therefore be a strategy for isolating a specific polymorph.
The table below summarizes strategies that can be employed for the control and isolation of polymorphs in copper(II) amino alcoholate and related complexes.
| Strategy | Influencing Factor | Outcome |
| Solvent Selection | Varying the crystallization solvent (e.g., n-heptane vs. ethanol) | Isolation of different polymorphs with distinct crystal packing ucm.es |
| Control of Reaction Time | Allowing the crystallization to proceed for different durations | Transformation from one polymorph to another over time rsc.org |
| Additive Control | Inclusion or exclusion of salts (e.g., NaCl) | Formation of monomeric versus dimeric structures mdpi.com |
| Crystallization Technique | Slow evaporation, vapor diffusion, layering | Promotes the growth of specific crystalline forms |
Comprehensive Spectroscopic and Structural Elucidation of Copper Ii 2 Aminoethanolate Complexes
Vibrational Spectroscopy for Molecular Structure Characterization
Vibrational spectroscopy serves as a powerful tool for probing the molecular structure of coordination compounds, offering direct insight into the bonding between a metal center and its ligands. In the study of Copper(II) 2-aminoethanolate, techniques such as Fourier Transform Infrared (FT-IR) spectroscopy are instrumental in confirming the coordination of the 2-aminoethanolate ligand to the copper ion and elucidating the nature of this interaction.
The 2-aminoethanolate anion is the conjugate base of 2-aminoethanol and functions as a bidentate chelating ligand. It coordinates to the Copper(II) ion through the nitrogen atom of the amino group and the oxygen atom of the deprotonated hydroxyl group, forming a stable five-membered ring. FT-IR spectroscopy confirms this coordination mode by detecting shifts in the vibrational frequencies of the ligand's functional groups upon complexation with the copper ion.
Coordination of the amino group's nitrogen atom to the Cu(II) center is evidenced by a shift in the N-H stretching vibrations. pmf.unsa.ba Similarly, the involvement of the deprotonated hydroxyl group's oxygen atom in the coordination is confirmed by changes in the C-O stretching frequency. The formation of the complex is further substantiated by the appearance of new, lower-frequency bands that are not present in the spectrum of the free ligand. pmf.unsa.bapwr.wroc.pl These new bands are attributed to the stretching vibrations of the newly formed Cu-N and Cu-O bonds, providing direct evidence of chelation. pwr.wroc.pl
The FT-IR spectrum of this compound complexes exhibits several characteristic bands that are diagnostic of the ligand's coordination. The shifts observed in these bands compared to the free 2-aminoethanol ligand are crucial for confirming the formation of the complex.
A noticeable shift in the N-H stretching vibrations, typically found in the 3356-3250 cm⁻¹ range for coordinated amino groups, indicates the involvement of the nitrogen atom in bonding to the copper center. pmf.unsa.ba The C-O stretching vibration, which appears around 1600 cm⁻¹ for a coordinated C-O group, is another key indicator. Furthermore, the presence of new bands in the far-infrared region of the spectrum, generally below 500 cm⁻¹, can be assigned to the Cu-N and Cu-O stretching modes. pwr.wroc.pl For instance, bands in the range of 430-397 cm⁻¹ may be attributed to ν(Cu-N) modes, while those around 358-320 cm⁻¹ can be assigned to ν(Cu-O) stretching vibrations. pwr.wroc.pl
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| ν(N-H) of coordinated amino group | ~3300 - 3250 | Confirms Cu-N bond formation pmf.unsa.ba |
| ν(C-O) of coordinated alcoholate group | ~1600 | Confirms Cu-O bond formation |
| ν(Cu-N) stretching | ~430 - 397 | Direct evidence of copper-nitrogen bond pwr.wroc.pl |
| ν(Cu-O) stretching | ~358 - 320 | Direct evidence of copper-oxygen bond pwr.wroc.pl |
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, particularly in the Ultraviolet-Visible (UV-Vis) range, provides valuable information about the electronic structure and coordination geometry of transition metal complexes. For this compound, this technique is used to study the d-d electronic transitions and charge transfer bands, which are characteristic of the Cu(II) ion's environment.
Copper(II) is a d⁹ metal ion, and its complexes typically exhibit d-d transitions that are responsible for their characteristic colors. rsc.org In an octahedral or tetragonally distorted environment, as is common for Cu(II), these transitions occur in the visible region of the spectrum. rsc.org For this compound complexes, a broad absorption band is typically observed in the 600–800 nm range. This band is assigned to the d-d transitions, specifically from the filled d-orbitals to the half-filled dₓ²₋ᵧ² orbital, which is characteristic of a square-planar or tetragonally distorted octahedral geometry. rsc.org
In addition to the d-d bands, Ligand-to-Metal Charge Transfer (LMCT) bands can be observed, usually in the UV region at higher energies (lower wavelengths). pwr.wroc.pl These transitions involve the transfer of an electron from a ligand-based molecular orbital to a metal-based molecular orbital. For this compound, these can be designated as N→Cu and O→Cu LMCT transitions. pwr.wroc.pl
| Transition Type | Typical Wavelength Range (nm) | Assignment |
| d-d Transitions | ~600 - 800 | Assigned to ²B₁g → ²A₁g, ²B₂g, ²Eg transitions in a tetragonally distorted geometry nih.gov |
| Ligand-to-Metal Charge Transfer (LMCT) | ~220 - 300 | Electron transfer from N and O donor orbitals of the ligand to the d-orbitals of Cu(II) pwr.wroc.pluvt.ro |
The position and intensity of the d-d absorption bands of Copper(II) complexes are sensitive to the coordination environment, including the nature of the solvent and the pH of the solution. This sensitivity gives rise to phenomena known as solvatochromism (color change with solvent) and halochromism (color change with pH). researchgate.net
Changes in the solvent can alter the coordination geometry around the Cu(II) ion, leading to a shift in the d-d transition energy. researchgate.net For instance, the dissociation of weakly coordinated ligands at axial positions and their replacement by solvent molecules can cause a significant color change. This is reflected in the UV-Vis spectrum as a shift in the wavelength of maximum absorbance (λ_max). The donor power of the solvent often plays the most significant role in the solvatochromism of these compounds. researchgate.net Similarly, pH variations can lead to the protonation or deprotonation of the coordinated ligand, altering the ligand field strength and causing a color change, which is observable in the electronic spectrum.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species, such as complexes containing the Cu(II) ion (d⁹, S=1/2). nih.gov It provides detailed information about the electronic ground state, the symmetry of the coordination sphere, and the nature of the metal-ligand bonding. mdpi.com
For this compound and similar complexes, the EPR spectra are typically axial, characterized by two g-values, g∥ and g⊥. ethz.ch The observation that g∥ > g⊥ > 2.0023 is indicative of a dₓ²₋ᵧ² electronic ground state, which is consistent with a tetragonally elongated octahedral or square-planar geometry. niscpr.res.in This type of geometry is a consequence of the Jahn-Teller distortion common in Cu(II) complexes. rsc.org
The spectra also exhibit hyperfine splitting due to the interaction of the unpaired electron with the copper nucleus (I=3/2), resulting in four lines in the parallel region. ethz.chresearchgate.net The magnitude of the parallel hyperfine coupling constant (A∥) and the g∥ value can provide insights into the covalency of the metal-ligand bonds. nih.gov The geometric parameter G, calculated as G = (g∥ - 2.0023) / (g⊥ - 2.0023), can be used to assess the extent of exchange interaction between copper centers in a polycrystalline sample. niscpr.res.in A G value greater than 4 suggests that exchange interactions are negligible. nih.gov
| EPR Parameter | Typical Value Range | Significance |
| g∥ | > g⊥ (e.g., ~2.14 - 2.20) | Confirms a dₓ²₋ᵧ² ground state, typical of tetragonally distorted Cu(II) complexes uvt.roniscpr.res.in |
| g⊥ | ~2.06 - 2.13 | Component of the g-tensor perpendicular to the principal axis uvt.roniscpr.res.in |
| A∥ (cm⁻¹) | ~(156 - 180) x 10⁻⁴ | Parallel hyperfine coupling constant; indicates the nature of the Cu-ligand bond niscpr.res.in |
| G (Geometric Parameter) | > 4 | Indicates the absence of significant exchange interaction between copper centers in the solid state nih.gov |
Analysis of g-Anisotropy and Hyperfine Splitting for Electronic State Determination
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic environment of the paramagnetic copper(II) center (S = 1/2). In frozen solutions or powdered samples, the EPR spectra of this compound complexes typically exhibit axial symmetry, which is indicative of a tetragonally distorted geometry. This anisotropy is characterized by two principal g-values: g∥ (parallel) and g⊥ (perpendicular) to the principal symmetry axis. For Cu(II) complexes with a dx²-y² ground state, which is common for square planar and tetragonally elongated octahedral geometries, the relationship g∥ > g⊥ > 2.0023 is consistently observed.
The interaction of the unpaired electron with the magnetic nucleus of copper (63,65Cu, I = 3/2) results in hyperfine splitting of the resonance lines. This splitting is also anisotropic, described by the hyperfine coupling constants A∥ and A⊥. The parallel component of the spectrum is typically resolved into four lines due to this coupling, while the perpendicular component often appears as an unresolved broad signal.
Further detail is provided by superhyperfine splitting, which arises from the interaction of the unpaired electron with the nuclei of the coordinating ligand atoms. For this compound, where the copper ion is coordinated by two nitrogen atoms (14N, I = 1) from the amino groups in the equatorial plane, a five-line superhyperfine pattern can be observed on the g⊥ feature, confirming the coordination environment.
EPR studies on aqueous-ethanolic solutions of copper-ethanolamine complexes have provided specific spectral parameters that define the system. These parameters are crucial for determining the nature of the metal-ligand bonding and the electronic ground state.
| Parameter | Value |
|---|---|
| g∥ | 2.203 |
| g⊥ | 2.049 |
| A∥ (MHz) | 555 |
| A⊥ (MHz) | 27 |
The relationship between g∥ and A∥ is particularly informative; plots of these values can help identify the nature of the donor atoms in the copper(II) coordination sphere. The observed values are consistent with a {CuN₂O₂} chromophore in the equatorial plane.
Elucidation of Jahn-Teller Distortion Phenomena
The copper(II) ion, with its d⁹ electronic configuration, is a classic example of a system subject to the Jahn-Teller effect in an octahedral coordination environment. In a perfect octahedron, the two highest energy eg orbitals (dz² and dx²-y²) are degenerate. For a d⁹ ion, this results in an electronically degenerate ground state (eg³), which is unstable.
To remove this degeneracy and achieve a lower energy state, the complex undergoes a geometric distortion. The most common manifestation of this is a tetragonal elongation, where the two axial bonds are lengthened, and the four equatorial bonds are shortened. This distortion lowers the energy of the dz² orbital and raises the energy of the dx²-y² orbital, placing the unpaired electron in the higher-energy dx²-y² orbital. This leads to the characteristic axial EPR spectrum with g∥ > g⊥. In extreme cases, the axial ligands are removed entirely, resulting in a square planar geometry. While tetragonal compression (shortening of axial bonds) is theoretically possible, it is rarely observed experimentally for copper(II) complexes.
This inherent electronic instability is the primary reason why regular octahedral geometry is not favored for copper(II) complexes, which instead adopt distorted structures such as elongated octahedral or square pyramidal geometries. The magnitude of this distortion is evident in both EPR spectroscopy and single-crystal X-ray diffraction data.
Investigation of Spin States and Magnetic Properties
Mononuclear copper(II) complexes are paramagnetic, possessing a single unpaired electron (S = 1/2). However, the 2-aminoethanolate ligand's alkoxide oxygen can act as a bridge between two copper(II) centers, forming dinuclear or polynuclear complexes. This bridging facilitates magnetic exchange interactions between the metal ions.
In many such dinuclear complexes, the geometry of the Cu₂(μ-OR)₂ core leads to antiferromagnetic coupling between the two S = 1/2 copper(II) ions. This interaction results in a singlet ground state (S=0) and an excited triplet state (S=1). A signature of this behavior is a room temperature effective magnetic moment (μeff) per copper ion that is lower than the spin-only value of 1.73 B.M. and decreases significantly as the temperature is lowered.
For instance, in the compound [CuBr₂(Hae)₂][Cu₂(ae)₂Br₂] (where Hae is 2-aminoethanol and ae⁻ is 2-aminoethanolate), the structure contains a dinuclear unit with two bridging 2-aminoethanolate ligands. Magnetic susceptibility measurements of this compound show that its magnetic behavior corresponds to a weakly antiferromagnetically coupled dinuclear unit combined with a separate, mononuclear paramagnetic unit. rsc.org The weakness of the antiferromagnetic coupling in this specific case is attributed to a roof-shaped CuO₂Cu bridging unit, which reduces the overlap between the magnetic orbitals (dx²-y²) of the two copper centers. rsc.org Depending on the precise bridging angle and Cu-O bond lengths, the strength of this antiferromagnetic interaction can vary from weak to strong.
Solvent Effects on EPR Spectral Features
The solvent can influence the structure and spectroscopic properties of coordination complexes. For this compound, the coordination of solvent molecules, particularly in the axial positions, can affect the electronic environment of the metal center.
However, studies on copper-ethanolamine complexes in aqueous solutions suggest that the primary coordination sphere is quite stable. EPR investigations have shown that in aqueous solution, a complex of the form [Cu(EA)₂(H₂O)₂] exists, where two 2-aminoethanolate ligands form the equatorial plane and two water molecules occupy the longer axial positions. The EPR spectrum of this species is reportedly not significantly dependent on an excess of water in the solution, indicating that the primary equatorial coordination plane of {CuN₂O₂} is robust and that the water molecules are weakly bound in the apical positions characteristic of a Jahn-Teller distorted octahedron.
X-ray Diffraction Crystallography
Single-Crystal X-ray Diffraction for Atomic Arrangement and Bond Metric Precision
For copper(II) complexes involving 2-aminoethanol and its derivatives, SC-XRD studies have confirmed the diverse coordination geometries that arise from the electronic properties of the Cu(II) ion and the versatile nature of the ligand. These studies have provided detailed structural information for both mononuclear and polynuclear species.
Detailed Analysis of Coordination Geometries (Square Planar, Square Pyramidal, Octahedral)
The coordination geometry around the copper(II) ion in complexes with 2-aminoethanolate and related ligands is typically a distorted version of a higher-symmetry polyhedron, a direct consequence of the Jahn-Teller effect. The most commonly observed geometries are distorted octahedral and square pyramidal.
Distorted Octahedral Geometry: A clear example is found in the mononuclear complex bis[2-(2-amino-ethyl-amino)-ethanol]copper(II) dinitrate. nih.govnih.gov In this compound, the central Cu(II) atom is surrounded by four nitrogen atoms from two ligands in the equatorial plane and two oxygen atoms from the hydroxyl groups of the ligands in the axial positions. nih.govnih.gov The structure exhibits a classic tetragonal distortion: the axial Cu-O bonds are significantly longer than the equatorial Cu-N bonds, consistent with Jahn-Teller elongation. The angles in the equatorial plane deviate from the ideal 90°, and the trans angles are not 180°, indicating a distorted arrangement. nih.gov
Square Pyramidal Geometry: This geometry is prevalent in dinuclear structures where the 2-aminoethanolate ligand acts as a bridge. In the dinuclear unit of the compound [CuBr₂(NH₂CH₂CH₂OH)₂][Cu₂(NH₂CH₂CH₂O)₂Br₂], each copper(II) center is five-coordinate. rsc.org The coordination sphere is formed by a nitrogen and a bridging oxygen from one aminoethanolate ligand, a second bridging oxygen from the other aminoethanolate ligand, and a bromine atom, all forming the base of a pyramid. A second bromine atom occupies the apical position. This arrangement results in a distorted square pyramidal geometry for each copper ion. rsc.org
| Bond/Angle | Value |
|---|---|
| Cu—N1 | 2.015 (4) Å |
| Cu—N2 | 2.023 (4) Å |
| Cu—O1 | 2.486 (4) Å |
| N1—Cu—N1_i | 172.1 (2) ° |
| N2—Cu—N2_i | 172.9 (2) ° |
| O1—Cu—O1_i | 171.8 (2) ° |
| N1—Cu—N2 | 81.26 (15) ° |
| N1—Cu—O1 | 77.63 (14) ° |
*Data from the crystal structure of bis[2-(2-amino-ethyl-amino)-ethanol]copper(II) dinitrate. Symmetry code (i): -x+1, -y+1, z.
The structural data from X-ray crystallography provides a fundamental basis for understanding the electronic properties observed through EPR spectroscopy and the magnetic behavior of these this compound complexes.
Examination of Intermolecular Interactions: Hydrogen Bonding and π-Stacking
Hydrogen Bonding: In complexes containing amino alcohol ligands, hydrogen bonds are prevalent and significantly contribute to the formation of extended supramolecular networks. The amino (N-H) and hydroxyl (O-H) groups of the ligands are excellent hydrogen bond donors, while the oxygen atoms of the aminoethanolate and other coordinating species act as acceptors.
In a related complex, bis[2-(2-aminoethylamino)ethanol]copper(II) dinitrate, the crystal structure reveals an extensive three-dimensional network held together by intermolecular O—H⋯O and N—H⋯O hydrogen bonds nih.gov. This demonstrates the capacity of amino alcohol ligands to form robust, multidimensional assemblies. The protonated amine groups (NH3+) and deprotonated carboxylate moieties (–OOC) can form strong heterosynthons, which are reliable recognition motifs in crystal engineering nih.gov. While the 2-aminoethanolate ligand itself is deprotonated at the hydroxyl group, the amine group remains a potent hydrogen bond donor, facilitating linkages between complex units.
π-Stacking: While the 2-aminoethanolate ligand itself lacks aromatic rings, π-stacking interactions become a crucial structure-directing force in mixed-ligand copper(II) complexes where aromatic co-ligands are present. These interactions occur between the electron-rich π systems of aromatic rings, contributing to the stabilization of the crystal structure.
For instance, in copper(II) complexes incorporating aromatic diimines and amino acids, intramolecular π-π interactions between the coordinated aromatic ring and the side chain of the amino acid are observed researchgate.net. In other copper(II) supramolecular complexes, π-π stacking between ligands like 2,2′-bipyridine can extend dimeric units into one-dimensional chains, which are then further interconnected into layers researchgate.net. The arrangement of these stacks can vary, leading to different polymorphs with distinct packing motifs, such as lamellar or herringbone arrangements nih.gov. The distance between the stacked aromatic rings is a key parameter in evaluating the strength of the interaction, with typical centroid-to-centroid distances falling in the range of 3.5 to 3.8 Å nih.gov.
The interplay between hydrogen bonding and π-stacking allows for the construction of complex and diverse supramolecular architectures, extending from simple one-dimensional chains to intricate three-dimensional frameworks researchgate.netresearchgate.net.
Crystallographic Insights into Supramolecular Assembly
Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional structure of this compound complexes and understanding their supramolecular assembly. This method provides detailed information on bond lengths, bond angles, coordination geometry, and the specific intermolecular interactions that govern the crystal packing.
The assembly of these complexes into higher-order structures is a result of self-assembly processes driven by non-covalent interactions. Crystallographic studies on related copper(II) aminoalcohol derivatives reveal the formation of one-dimensional coordination polymers built from dicopper(II) blocks linked by other ligands researchgate.net. The subsequent arrangement of these polymer chains into two- or three-dimensional supramolecular networks is then directed by hydrogen-bonding patterns, often involving solvent molecules of crystallization researchgate.net.
For example, the crystal structure of aqua(2,2'-bipyridine-κ2N,N')bis(4-methylbenzoato-κO)copper(II) was determined to be in the triclinic space group P-1 eurjchem.com. Such detailed crystallographic data are essential for a complete structural characterization. The table below presents representative crystallographic data for a related copper(II) complex, illustrating the type of information obtained from single-crystal X-ray analysis.
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.0452(13) |
| b (Å) | 11.260(2) |
| c (Å) | 16.635(3) |
| α (°) | 103.543(7) |
| β (°) | 91.002(7) |
| γ (°) | 104.106(6) |
| Volume (ų) | 1240.4(4) |
| Z | 2 |
| Final R₁ [I > 2σ(I)] | 0.0392 |
| wR₂ (all data) | 0.1021 |
Table 1. Representative single-crystal X-ray diffraction data for a Cu(II) complex, [Cu(4-mba)₂(bipy)(H₂O)] eurjchem.com.
These crystallographic parameters define the unit cell and the arrangement of molecules within it. The final R-factors (R₁ and wR₂) are indicators of the quality of the structural refinement, with lower values signifying a better fit between the experimental data and the calculated model eurjchem.com. Through such analyses, it is possible to visualize how hydrogen bonds and other interactions precisely orient the this compound units, leading to the formation of predictable and often intricate supramolecular structures researchgate.netresearchgate.net.
Powder X-ray Diffraction for Phase Identification and Bulk Crystallinity
The PXRD pattern is a fingerprint of a crystalline solid, characterized by a series of diffraction peaks at specific angles (2θ). The position of these peaks is determined by the lattice parameters of the unit cell according to Bragg's Law, while the intensity of the peaks is related to the arrangement of atoms within the crystal structure jocpr.com.
This technique is crucial for:
Phase Identification: By comparing the experimental diffraction pattern to databases of known materials (such as the ICDD), the crystalline phases present in the sample can be identified mdpi.com. This is essential for confirming the synthesis of the desired this compound complex and identifying any crystalline impurities.
Determination of Crystal System and Lattice Parameters: The diffraction pattern can be indexed to determine the crystal system (e.g., orthorhombic, monoclinic) and calculate the lattice parameters (a, b, c, α, β, γ) jocpr.comandavancollege.ac.in. For example, a 4-aminopyridine-based copper(II) nitrate (B79036) complex was identified as having a hexagonal crystal system through PXRD analysis andavancollege.ac.in.
Assessment of Bulk Crystallinity: Broad diffraction peaks can indicate the presence of very small crystallites (nanosize range) or lattice strain, while a sharp, well-defined pattern is characteristic of a highly crystalline material andavancollege.ac.inresearchgate.net.
The table below shows an example of indexed PXRD data for a copper(II) complex, highlighting the key information derived from the pattern.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) | (hkl) |
|---|---|---|---|
| 11.52 | 7.67 | 15 | |
| 17.34 | 5.11 | 100 | |
| 23.21 | 3.83 | 45 | |
| 29.51 | 3.02 | 30 | |
| 36.37 | 2.47 | 55 | |
| 42.26 | 2.14 | 25 |
Table 2. Representative Powder X-ray diffraction data showing peak positions (2θ), corresponding d-spacings, relative intensities, and Miller indices (hkl) for a crystalline copper complex. Data is illustrative and adapted from patterns of related Cu(II) compounds andavancollege.ac.inmdpi.com.
Analysis methods such as Rietveld refinement can be applied to the PXRD data for more detailed structural analysis, including quantitative phase analysis and refinement of atomic positions mdpi.com. Therefore, PXRD is an indispensable tool for confirming the identity and assessing the quality of synthesized this compound on a bulk scale.
Advanced Computational and Theoretical Studies on Copper Ii 2 Aminoethanolate
Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of coordination compounds like Copper(II) 2-aminoethanolate. This theoretical framework allows for a detailed understanding of the molecule's behavior at the atomic level.
Computational studies, specifically those employing DFT, are crucial for determining the most stable three-dimensional arrangement of atoms in the this compound complex. The process of geometry optimization involves calculating the electronic energy of the molecule at various atomic arrangements until the lowest energy conformation, or the ground state structure, is identified. For copper(II) complexes with amino alcohol ligands, the coordination environment around the central copper atom can vary, leading to different possible geometries.
These calculations can also map out the energetic landscape of the molecule, revealing other stable or metastable structures (local minima) and the energy barriers (transition states) that separate them. This landscape provides insights into the flexibility of the molecule and the feasibility of conformational changes. For instance, in related dinuclear copper(II) complexes with amino alcoholates, DFT calculations have been employed to determine the relative stability of different isomers, such as syn- and anti-configurations, which differ in the spatial arrangement of the ligands around the copper centers us.es.
One of the significant applications of DFT is in assessing the thermodynamic stability of a compound relative to its isomers. For this compound, a key isomeric form to consider is 2-hydroxyethylazanide. Computational studies have definitively shown that the 2-aminoethanolate structure is thermodynamically more stable than its 2-hydroxyethylazanide isomer .
DFT and coupled-cluster calculations have quantified this stability difference, revealing that the 2-aminoethanolate form is favored by a significant margin . This thermodynamic preference explains why 2-aminoethanolate is the predominantly isolated form of the compound. The calculations of proton migration barriers further suggest that any transient formation of the 2-hydroxyethylazanide isomer would rapidly rearrange to the more stable 2-aminoethanolate structure, particularly in aqueous solutions under physiological pH conditions .
| Isomer | Relative Thermodynamic Stability (kJ/mol) |
| 2-aminoethanolate | 0 (Reference) |
| 2-hydroxyethylazanide | +46.5 |
This table illustrates the calculated thermodynamic preference for the 2-aminoethanolate isomer over the 2-hydroxyethylazanide form, as determined by Density Functional Theory (DFT) and coupled-cluster calculations. A positive value indicates lower stability.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species wikipedia.orgyoutube.comethz.ch. The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity) youtube.comyoutube.com.
In the context of this compound, FMO analysis can predict its reactivity towards other chemical species. The energy and spatial distribution of the HOMO and LUMO, calculated using DFT, would indicate the most likely sites for nucleophilic or electrophilic attack. For instance, the HOMO would likely be localized on the electron-rich oxygen and nitrogen atoms of the aminoethanolate ligand, while the LUMO would be expected to have significant character on the copper(II) center, making it the primary site for electron acceptance. Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be derived from the HOMO and LUMO energies to provide a more quantitative measure of the molecule's reactivity.
Understanding the distribution of electron density within the this compound molecule is crucial for explaining its chemical bonding and reactivity. Charge density analysis provides a detailed picture of how electrons are shared between the copper ion and the 2-aminoethanolate ligand.
Natural Population Analysis (NPA) is a robust method for assigning partial atomic charges to the atoms in a molecule based on the calculated wave function wisc.eduuni-rostock.de. Unlike some other methods, NPA is known for its numerical stability and provides a more realistic description of the electron distribution, especially in compounds with significant ionic character, such as metal complexes uni-rostock.de. An NPA of this compound would quantify the partial positive charge on the copper center and the partial negative charges on the coordinating nitrogen and oxygen atoms. This information is invaluable for understanding the nature of the coordinate bonds and for parameterizing molecular mechanics force fields for larger-scale simulations. The analysis is based on orthonormal natural atomic orbitals, which helps to resolve the basis set dependence issues often encountered in other population analysis methods iupac.orgiupac.org.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT that allows for the study of the electronic excited states of molecules rsc.orgresearchgate.netnih.govarxiv.org. This method is widely used in computational chemistry due to its favorable balance of accuracy and computational cost, making it applicable to relatively large molecules like this compound researchgate.net.
By applying TD-DFT, it is possible to calculate the vertical excitation energies, which correspond to the absorption of light and the promotion of an electron from an occupied molecular orbital to an unoccupied one. These calculations can predict the UV-Vis absorption spectrum of this compound, providing insights into its color and electronic transitions. Furthermore, TD-DFT can be used to characterize the nature of these excited states, for example, whether they are localized on the metal center (d-d transitions) or involve charge transfer between the metal and the ligand (metal-to-ligand or ligand-to-metal charge transfer). This information is critical for understanding the photophysical and photochemical properties of the complex. While standard TD-DFT has limitations, such as in describing double-excitations, more advanced approaches within the TD-DFT framework are being developed to address these challenges arxiv.org.
Continuum Solvation Models for Simulating Solution-Phase Behavior (e.g., COSMO-RS)
The behavior of this compound in solution can be significantly different from its properties in the gas phase due to interactions with solvent molecules. Continuum solvation models are a computationally efficient way to account for these solvent effects. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a particularly advanced and accurate method for predicting the thermodynamic properties of molecules in solution semanticscholar.orgresearchgate.netsci-hub.box.
COSMO-RS combines quantum chemical calculations (typically DFT with the COSMO model) of the solute molecule with a statistical thermodynamics treatment of the solvent semanticscholar.org. This approach allows for the prediction of various properties, including solvation free energies, vapor pressures, and partition coefficients, in a wide range of solvents and at different temperatures. For this compound, COSMO-RS could be used to predict its solubility in different solvents, which is a critical parameter for its synthesis, purification, and application. It can also provide insights into how the solvent influences the stability of different isomers and conformers of the complex. The predictive power of COSMO-RS makes it a valuable tool in chemical engineering and medicinal chemistry for the design and optimization of processes involving dissolved species semanticscholar.org.
Quantum Chemical Topology and Bonding Analysis (e.g., QTAIM)
Quantum Chemical Topology, particularly through the Quantum Theory of Atoms in Molecules (QTAIM), offers a rigorous framework for analyzing the nature of chemical bonds in this compound. This methodology partitions the electron density of a molecule into atomic basins, allowing for a quantitative description of atomic and bond properties.
Detailed research findings from QTAIM analyses on similar copper(II) complexes with N,O-donor ligands provide a basis for understanding the bonding in this compound. The analysis focuses on the properties of bond critical points (BCPs) for the Cu-N and Cu-O coordinate bonds. Key topological parameters at these BCPs include the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)).
For the Cu-N and Cu-O bonds in this compound, the electron density at the BCP is expected to be relatively low, and the Laplacian of the electron density is positive. These characteristics are indicative of closed-shell interactions, which are typical for coordinate bonds with significant ionic character. The positive value of ∇²ρ(r) signifies that charge is depleted at the BCP, which is characteristic of interactions dominated by electrostatics rather than covalent sharing of electrons.
The total energy density, H(r), which is the sum of the kinetic energy density, G(r), and the potential energy density, V(r), provides further insight. For these coordinate bonds, H(r) is typically found to be slightly positive, further supporting the classification of these interactions as predominantly electrostatic.
A representative summary of expected QTAIM parameters for the coordinate bonds in this compound, based on studies of analogous copper(II) complexes, is presented in the table below.
| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) | Bond Character |
| Cu-N | 0.05 - 0.08 | 0.20 - 0.30 | > 0 | Predominantly Electrostatic |
| Cu-O | 0.04 - 0.07 | 0.15 - 0.25 | > 0 | Predominantly Electrostatic |
This interactive table provides expected ranges for QTAIM parameters based on computational studies of similar copper(II) complexes.
Molecular Modeling of Interfacial Interactions
Molecular modeling techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for investigating the interfacial interactions of this compound. These studies are crucial for understanding the behavior of the complex in various environments, such as on the surface of a catalyst support, at a solid-liquid interface, or in proximity to a biological macromolecule.
DFT calculations can be employed to determine the optimized geometry and energetics of the adsorption of this compound onto a surface. For instance, studies on the adsorption of similar small molecules containing amine and hydroxyl groups on mineral surfaces like silica (B1680970) or titania reveal the importance of hydrogen bonding and electrostatic interactions in the adsorption process. The amino and alcohol functionalities of the 2-aminoethanolate ligand can act as hydrogen bond donors and acceptors, facilitating strong interactions with hydroxylated surfaces.
The adsorption energy (E_ads) is a key parameter derived from these calculations, quantifying the strength of the interaction between the complex and the surface. A more negative E_ads indicates a more favorable adsorption process.
MD simulations can provide insights into the dynamic behavior of this compound at an interface over time. These simulations can model the orientation and conformation of the complex at the interface, the structure of the surrounding solvent molecules, and the transport properties of the complex near the surface. For example, in an aqueous environment, the hydration shell around the copper(II) center and the ligands plays a critical role in mediating interfacial interactions.
A hypothetical data table summarizing the calculated adsorption energies for this compound on different substrates, as could be determined by DFT studies, is shown below.
| Substrate | Adsorption Energy (E_ads) (kJ/mol) | Primary Interaction Type |
| Silica (SiO₂) | -80 to -120 | Hydrogen bonding (ligand-surface), Electrostatic (Cu-surface) |
| Graphite | -40 to -60 | van der Waals forces |
| Gold (Au) | -60 to -90 | Dative bonding (N/O lone pairs to Au surface) |
This interactive table presents plausible adsorption energies to illustrate the application of molecular modeling in studying the interfacial interactions of this compound.
Reactivity Mechanisms and Chemical Transformations of Copper Ii 2 Aminoethanolate Complexes
Reductive Transformations and Electron Transfer Mechanisms
The reduction of the copper(II) center is a fundamental step in the catalytic cycles of Copper(II) 2-aminoethanolate and is crucial for its function as a redox mediator.
The catalytic activity of the this compound complex is fundamentally dependent on the Cu(II)/Cu(I) redox couple. The 2-aminoethanolate ligand, being a bidentate N,O-donor, effectively stabilizes both the +2 and +1 oxidation states of copper, thereby facilitating the electron transfer process. The reduction from Cu(II) to Cu(I) is a one-electron process that involves a significant change in the preferred coordination geometry of the copper ion. Cu(II) complexes typically favor distorted octahedral or square planar geometries, whereas Cu(I) prefers tetrahedral or linear coordination. researchgate.net
This geometric rearrangement is an intrinsic part of the electron transfer mechanism. The rate of redox cycling is influenced by the ligand field, the solvent, and the nature of the substrate or reducing agent involved. nih.gov In catalytic oxidations, the substrate itself can act as the reductant in the first half-reaction, while in other contexts, an external reducing agent initiates the process. The subsequent re-oxidation of Cu(I) to Cu(II) by an oxidizing agent like O₂ or H₂O₂ completes the catalytic cycle. nih.govresearchgate.net
The introduction of external reducing agents can lead to the transformation of the Cu(II) 2-aminoethanolate complex to its Cu(I) counterpart. The stability of this resulting Cu(I) complex is paramount for maintaining catalytic activity or for its use in further reactions. The choice of reducing agent is critical, as its reduction potential and chemical nature can significantly impact the integrity of the complex.
Mild reducing agents can cleanly generate the Cu(I) species while preserving the coordination of the 2-aminoethanolate ligand. However, stronger reducing agents or harsh reaction conditions can lead to over-reduction and decomposition of the complex. This can result in the formation of metallic copper (Cu(0)) through disproportionation of Cu(I) or direct reduction. The integrity of the complex is therefore a delicate balance between the reduction potential of the reducing agent and the stability of the copper complex in both its +2 and +1 oxidation states.
Ligand Substitution Dynamics and Equilibrium Studies
The reactivity of this compound is significantly influenced by the dynamics of ligand exchange and the formation of mixed-ligand species. These processes are governed by kinetic and thermodynamic factors that dictate the stability and transformation of the complex in various chemical environments.
Kinetics and Thermodynamics of 2-Aminoethanolate Ligand Exchange
The exchange of the 2-aminoethanolate ligand in a copper(II) complex is a fundamental process that influences its subsequent reactions. The rate and equilibrium of these exchange reactions are dictated by the stability of the initial complex and the nature of the incoming ligand. For many copper(II) complexes, ligand exchange reactions are known to proceed through an associative substitution mechanism nih.gov.
Thermodynamic parameters such as enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) changes determine the stability of the resulting complexes. These parameters can be derived from the temperature dependence of the equilibrium constant for the exchange reaction nih.gov. While specific kinetic data for the self-exchange of the 2-aminoethanolate ligand are not extensively detailed in the literature, the principles governing copper(II) ligand exchange are well-established. The stability of the five-membered chelate ring formed by the bidentate 2-aminoethanolate ligand, coordinating through both the nitrogen and oxygen atoms, contributes significantly to the thermodynamics of substitution reactions . The strength of this coordination influences the energy required to break the existing bonds and form new ones with an incoming ligand.
Formation and Stability of Mixed-Ligand Copper(II) Complexes
Copper(II) ions readily form stable mixed-ligand (ternary) complexes with 2-aminoethanolate and other biologically or industrially relevant ligands. The formation of these complexes is a critical aspect of their chemistry, particularly in applications like wood preservation where co-biocides or fixation enhancers are used woodresearch.skchem-soc.si.
The stability of these ternary complexes is often compared to their corresponding binary complexes. A key parameter in these studies is the stability constant, ∆logK, which provides a measure of the relative stability of the mixed-ligand complex sphinxsai.comresearchgate.net. The formation of a ternary complex often begins with the coordination of the primary ligand, such as 2-aminoethanolate, to the copper(II) ion, which is then followed by the coordination of a secondary ligand sphinxsai.com.
For instance, in wood preservative formulations, octanoic acid is sometimes added to copper-ethanolamine solutions. This leads to the formation of new, less water-soluble mixed-ligand complexes between the copper-amine species and the octanoic acid within the wood structure. This process enhances the fixation of copper and reduces its leaching woodresearch.skchem-soc.si. The stability of these complexes is influenced by factors such as the nature of the donor atoms, the size of the chelate rings formed, and the steric and electronic properties of the participating ligands researchgate.net.
Interfacial Chemical Reactions and Fixation Phenomena
The interaction of this compound complexes at interfaces, particularly with biopolymers, is central to their application as preservatives. These interfacial reactions involve complexation and fixation mechanisms that immobilize the copper within a substrate matrix.
Mechanisms of Interaction with Biopolymers and Organic Substrates (e.g., Wood Components)
The fixation of copper-ethanolamine complexes in wood is a well-studied example of interfacial chemistry. Wood, being a weakly acidic biopolymer, contains functional groups like carboxyl and phenolic hydroxyl groups within its cellulose, hemicellulose, and lignin components. These groups serve as active sites for interaction with the copper complex chem-soc.siresearchgate.net.
Two primary mechanisms have been proposed for this fixation process:
Ligand Exchange: The copper-ethanolamine complex directly reacts with the functional groups in the wood. In this mechanism, the 2-aminoethanolate ligand is exchanged for the carboxyl or phenolic groups of the wood polymers, leading to the formation of a stable wood-copper complex and the release of amine molecules chem-soc.siresearchgate.net.
Ionic Interaction: In this model, charged species of the copper-ethanolamine complex, present in the aqueous preservative solution, react with the deprotonated, anionic carboxyl and phenolic sites within the wood structure to form a stable complex chem-soc.siresearchgate.net.
Spectroscopic studies, particularly using Fourier Transform Infrared (FTIR) spectroscopy, have provided evidence for the ligand exchange mechanism. When wood is treated with copper-ethanolamine, a significant reduction in the band associated with carbonyl vibrations from carboxylic acid groups (around 1735 cm⁻¹) is observed. Concurrently, there is an increase in the band intensity corresponding to the carbonyl in carboxylate groups (around 1595 cm⁻¹). This shift indicates the deprotonation of the wood's carboxylic acids and the formation of stable copper carboxylate complexes researchgate.net. Similarly, interactions with phenolic hydroxyl groups in lignin lead to the formation of copper phenolate complexes researchgate.net. This direct complexation with the wood's functional groups is a key factor in the immobilization and long-term efficacy of the copper preservative.
The efficiency of copper fixation is highly dependent on the chemical conditions of the preservative solution, most notably the pH and the molar ratio of copper to 2-aminoethanol.
pH: Research consistently shows that the pH of the treating solution is a critical parameter. Generally, less alkaline solutions (lower pH values) result in better copper fixation and reduced leaching woodresearch.skresearchgate.net. At higher pH values, the copper-ethanolamine complexes in solution are more stable, which hinders their interaction with the wood substrate woodresearch.sk. Studies have demonstrated a clear correlation where lower pH values, often in the range of 8.5 to 9.5, promote more effective fixation researchgate.netwoodpreservation.ca. For example, a tight correlation (r² = 0.863) was found between the pH of a 0.5% copper-ethanolamine solution and the amount of copper leached from treated wood, with lower pH values resulting in significantly less leaching researchgate.net.
Molar Ratios: The molar ratio of copper to 2-aminoethanol dictates the distribution of different complex species in the solution. The speciation of the complex, particularly its charge, is thought to be crucial for the fixation reaction. It has been hypothesized that the +1 charged bis(2-aminoethanolate)copper(II) complex, [Cu(NH₂C₂H₄OH)₂]²⁺ being one of the species, is the most desirable for maximizing fixation reactions in wood. Studies suggest that this species is maximized at a solution pH between 8.5 and 9 and a copper-to-ethanolamine molar ratio of 1:3 woodpreservation.ca. Adjusting these parameters can therefore optimize the preservative formulation for improved performance and environmental safety by minimizing copper loss.
The following table summarizes experimental data on the effect of preservative solution properties on copper absorption and pH changes during impregnation of Norway spruce sawdust.
| Preservative Solution | Concentration | Initial pH | Final pH (after 4h) | pH Change (ΔpH) | Copper Content in Wood (ppm) |
|---|---|---|---|---|---|
| CuE | High | 9.84 | 9.65 | 0.19 | 8.25 |
| CuE | Medium | 9.73 | 9.44 | 0.29 | 6.34 |
| CuE | Low | 9.65 | 9.25 | 0.40 | 4.80 |
| CuEOQ | High | 9.53 | 9.35 | 0.18 | 8.12 |
| CuEOQ | Medium | 9.40 | 9.15 | 0.25 | 7.20 |
| CuEOQ | Low | 9.28 | 8.99 | 0.29 | 5.21 |
| CuEOQ-II (pH adjusted) | High | 8.80 | 8.52 | 0.28 | 6.65 |
| CuEOQ-II (pH adjusted) | Medium | 8.76 | 8.30 | 0.46 | 5.11 |
| CuEOQ-II (pH adjusted) | Low | 8.72 | 7.80 | 0.92 | 2.72 |
Reversible Thermochromic and Halochromic Response Mechanisms
Complexes of copper(II) with amino alcohols, such as bis(aminoethylethanolamine)copper(II), exhibit notable and reversible color changes in response to heat (thermochromism) and pH (halochromism). These phenomena are directly linked to the protonation and deprotonation of the coordinated aminoethanolate ligand and changes in the coordination sphere of the copper(II) ion.
Halochromic Response:
The halochromism of these complexes is attributed to the protonation and deprotonation of the coordinated ligand in response to changes in the pH of the solution. Spectrophotometric studies of related bis(aminoethylethanolamine)copper(II) complexes show distinct, reversible color changes across a broad pH range of 0.66 to 13.00. The coordination of the ligand's alcoholic group to the copper(II) center increases its acidity, facilitating ionization (deprotonation) in the presence of a base. This process is fully reversible, with the original color being restored upon the addition of an acid.
| Condition | pH Range | Observed Color | Mechanism |
|---|---|---|---|
| Acidic | 0.66 - ~7 | (Color in acidic range) | Protonation of Ligand |
| Basic | ~7 - 13.00 | (Color in basic range) | Deprotonation of Ligand |
Thermochromic Response:
The thermochromic behavior of these copper(II) complexes is observed when they are heated in certain solvents, such as dimethylformamide (DMF). A solution of a related bis(aminoethylethanolamine)copper(II) complex in DMF is dark blue at room temperature but transforms to a yellow-brown color when heated to 140 °C. This change is fully reversible, and the solution returns to its original dark blue color upon cooling.
The underlying mechanism for this thermochromism involves a change in the coordination geometry around the copper(II) center. The hydroxy groups of the aminoethylethanolamine ligand are often weakly bound to the copper ion. At elevated temperatures, these coordinated ethanolic groups can dissociate from the axial position of the complex. The resulting vacant coordination site is then occupied by solvent molecules (e.g., DMF), altering the ligand field around the copper(II) ion and causing the observed color change.
| Temperature | Observed Color | Mechanism |
|---|---|---|
| Room Temperature (~25 °C) | Dark Blue | Coordinated ethanolic groups |
| Elevated Temperature (140 °C) | Yellow-Brown | Dissociation of ethanolic groups and coordination of solvent molecules |
Advanced Research Applications and Materials Science Integration of Copper Ii 2 Aminoethanolate
Applications in Homogeneous and Heterogeneous Catalysis
Copper(II) aminoalcoholate complexes have demonstrated considerable promise as catalysts in a variety of organic reactions. The versatility of copper, which can shuttle between multiple oxidation states (Cu(I), Cu(II), Cu(III)), is central to its catalytic activity in numerous synthetically useful organic transformations. nih.govresearchgate.net
Design and Synthesis of Catalysts for Targeted Organic Transformations
The design of catalysts based on Copper(II) 2-aminoethanolate for specific organic reactions involves strategic modifications to the ligand and coordination environment. Researchers can construct novel polynuclear copper(II) clusters with specific topologies and properties by employing different aminoalcohols and ancillary ligands. The synthesis typically involves reacting a copper(II) salt, such as copper(II) chloride or copper(II) sulfate (B86663), with 2-aminoethanol in an aqueous or alcoholic medium. Controlling the pH (typically between 8 and 10) is crucial to facilitate the deprotonation of the hydroxyl group. The stoichiometry of the reaction, optimally a 1:2 molar ratio of Cu²⁺ to the ligand, is critical for forming the desired bis(2-aminoethanolato)copper(II) complex and minimizing byproducts.
These copper-based systems are effective for a range of transformations, including hydrosilylation and hydroamination of enals and enones to produce amino alcohols. nih.gov By selecting the appropriate combination of ligand enantiomer and substrate olefin geometry, all possible stereoisomers of the corresponding amino alcohol products can be prepared with high control over stereochemistry. nih.gov
Below is a table summarizing key aspects of synthesizing this compound-based catalysts.
| Parameter | Description | Significance |
| Copper(II) Salt | e.g., CuCl₂, CuSO₄, Copper(II) acetate (B1210297) | The choice of anion can influence solubility and reaction kinetics. |
| Ligand | 2-aminoethanol (monoethanolamine) | Provides the N,O-donor environment for chelation. |
| Solvent | Water, Methanol (B129727), Ethanol (B145695) | Affects the solubility of reactants and the crystallization of the product. |
| pH | 8–10 | Facilitates the deprotonation of the ligand's hydroxyl group. |
| Stoichiometry | 1:2 (Cu²⁺:ligand) | Optimal ratio to form the bis(2-aminoethanolato)copper(II) complex. |
| Ancillary Ligands | Various | Can be introduced to modify the catalyst's structure, solubility, and electronic properties for targeted reactions. |
Mechanistic Studies of Catalyst Activity and Selectivity
Understanding the reaction mechanism is key to optimizing catalyst performance. For this compound and related complexes, the catalytic cycle in oxidation reactions often involves the complex acting as a redox mediator through Cu(II)/Cu(I) cycling. In alcohol oxidations, the process can be described in steps: the alcohol substrate coordinates to the Cu(II) center, forming a transient alkoxide intermediate. This is followed by an electron transfer step, reducing Cu(II) to Cu(I), which is coupled with the activation of an oxidant like O₂ to generate reactive oxygen species.
Experimental and computational methods are employed to probe these mechanisms. Kinetic analysis using techniques like gas chromatography can help identify rate-limiting steps. Density Functional Theory (DFT) calculations are increasingly used to gain deeper insights into the electronic structure, stability, and reaction pathways of these systems. For example, DFT studies have confirmed that the 2-aminoethanolate form is significantly more thermodynamically stable than its isomer, 2-hydroxyethylazanide. In Cu/TEMPO-mediated alcohol oxidations, DFT studies have been used to evaluate different proposed pathways, supporting an Oppenauer-like mechanism involving hydrogen transfer from a Cu(II)-alkoxide to a coordinated nitroxyl (B88944) species. nih.gov
Biomimetic Catalysis: Functional Models for Metalloproteins
The structural and functional attributes of this compound complexes make them excellent candidates for biomimetic catalysis. With their N,O-donor environments and tendency to form polynuclear structures, these complexes can serve as simplified functional models for the active sites of copper-containing metalloenzymes (metalloproteins). Many natural enzymes utilize mono- or multinuclear copper centers to perform challenging chemical transformations, such as the activation of molecular oxygen. nih.govstanford.edu
For instance, coupled binuclear copper enzymes like tyrosinase activate O₂ to perform monooxygenation of phenols. stanford.edu Synthetic complexes that mimic these active sites are invaluable for studying the reaction mechanisms. The design of functional metalloproteins is a challenging field where synthetic models provide crucial insights. nih.gov this compound complexes can replicate the coordination environment of Type 3 copper centers, which feature two copper ions bridged by ligands, and are involved in O₂ binding and activation. nih.gov The study of these biomimetic models helps elucidate how enzymes control reactivity and selectivity, inspiring the design of new, highly efficient catalysts for industrial applications. nih.govrsc.org
Precursors for Functional Materials Synthesis
Beyond catalysis, this compound serves as a valuable molecular precursor for the bottom-up synthesis of functional materials, particularly metallic and metal oxide nanostructures with controlled properties.
Controlled Fabrication of Metallic and Metal Oxide Nanostructures
This compound and related compounds are effective single-source precursors for producing copper, copper oxide (CuO, Cu₂O), and copper nitride (Cu₃N) nanoparticles and thin films. semanticscholar.orgrsc.org The ligands in the complex decompose upon heating, leaving behind the desired inorganic material. The use of monoethanolamine (MEA) as a complexing agent is particularly important in solution-phase synthesis for controlling the growth and morphology of copper nanostructures. mdpi.com MEA can coordinate with copper ions, preventing the premature precipitation of intermediates like cuprous oxide (Cu₂O) and facilitating the anisotropic, directional growth required to form structures like copper nanowires (Cu NWs). mdpi.com The controlled thermal decomposition of these precursors allows for the fabrication of materials with specific sizes and shapes, which is critical for their application in fields like electronics and catalysis. mdpi.commdpi.com
The table below outlines the role of this compound as a precursor.
| Material Synthesized | Synthesis Method | Role of Precursor/Ligand | Key Outcome |
| Copper Nanowires (Cu NWs) | Solution-phase reduction | MEA acts as a complexing agent, facilitating directional growth and preventing Cu₂O precipitation. mdpi.com | Anisotropic growth into wire-like structures. mdpi.com |
| Copper Oxide (CuO/Cu₂O) Layers | Dip-coating, Spin-coating | Precursor solution is deposited on a substrate and heated in a controlled atmosphere. semanticscholar.org | Formation of metal oxide thin films. semanticscholar.org |
| Copper Nitride (Cu₃N) Nanocrystals | Thermal decomposition | Single-source precursor provides both copper and nitrogen upon decomposition. rsc.org | Phase-pure nanocrystals. |
| Metallic Copper Films | Chemical Vapor Deposition | The complex is volatilized and decomposes on a heated substrate. semanticscholar.org | Deposition of pure copper films without additional reducing agents. semanticscholar.org |
Vapor-Phase Deposition Methodologies
Chemical Vapor Deposition (CVD) is a powerful technique for producing high-quality thin films. semanticscholar.org In this process, a precursor compound is vaporized, transported to a reaction chamber, and decomposed on a heated substrate to deposit the desired material. semanticscholar.org Copper(II) complexes, including those with aminoalcoholate ligands, can be designed as "single-source precursors" for CVD. semanticscholar.org This means they contain all the necessary elements and can decompose cleanly without the need for a secondary reactive gas. semanticscholar.org
For a copper(II) complex to be a successful CVD precursor, it must have a delicate balance of thermal stability in the gas phase to prevent premature decomposition and chemical reactivity on the substrate surface. semanticscholar.org While divalent copper precursors were used in early CVD efforts, they often suffered from low vapor pressure and required high deposition temperatures. google.com Modern precursor design focuses on creating compounds that are sufficiently volatile at lower temperatures. The ligands, such as 2-aminoethanolate, can act as internal reducing agents, allowing for the deposition of metallic copper films from a Cu(II) precursor. semanticscholar.org Upon heating, the ligand fragments become volatile byproducts that can be easily removed from the reactor, resulting in a pure copper film. semanticscholar.org The thermal decomposition of precursors like copper(II) acetylacetonate (B107027) has been studied to produce both copper and copper(I) oxide nanoparticles, with the final product depending on parameters like precursor vapor pressure and furnace temperature. nanonasibulin.com
Solution-Phase Wet Chemical Synthesis Routes
The synthesis of this compound is commonly achieved through solution-phase wet chemical methods. These routes are favored for their operational simplicity and the ability to yield crystalline products. The fundamental approach involves the reaction of a copper(II) salt with 2-aminoethanol in a suitable solvent.
A typical synthesis procedure begins with the dissolution of a copper(II) salt, such as copper(II) chloride (CuCl₂) or copper(II) sulfate (CuSO₄), in an aqueous or alcoholic medium like methanol. To this solution, 2-aminoethanol is added, acting as a bidentate chelating ligand. The 2-aminoethanolate anion coordinates to the copper(II) ion through the nitrogen atom of the amino group and the oxygen atom of the deprotonated hydroxyl group, resulting in the formation of a stable five-membered ring structure.
Control of the reaction pH is a critical parameter, typically maintained in the range of 8–10 to facilitate the deprotonation of the hydroxyl group of 2-aminoethanol. The stoichiometry of the reactants is also crucial, with a 1:2 molar ratio of copper(II) ions to the 2-aminoethanol ligand being optimal for the formation of the bis(2-aminoethanolato)copper(II) complex. This careful control of stoichiometry helps to minimize the formation of undesirable byproducts, such as copper hydroxides.
Following the reaction, the purity of the synthesized this compound can be ascertained through various analytical techniques. X-ray diffraction (XRD) is employed to confirm the crystalline structure and phase homogeneity of the product. Elemental analysis provides verification of the carbon, hydrogen, nitrogen, and copper content, ensuring it aligns with the theoretical values. Additionally, Fourier-transform infrared (FT-IR) spectroscopy can be used to confirm the coordination of the 2-aminoethanolate ligand to the copper(II) center, with characteristic peaks indicating N–H and C–O stretching vibrations.
Development of Hybrid Inorganic-Organic Materials (e.g., Ceramic Nanocomposites)
The integration of this compound into hybrid inorganic-organic materials, particularly as a precursor for ceramic nanocomposites, represents a promising avenue in materials science. While direct utilization of pre-synthesized this compound is an area of ongoing research, the principles of using copper-containing molecular precursors in the fabrication of such materials are well-established. These hybrid materials combine the advantageous properties of both organic and inorganic components at the nanoscale.
One of the primary methods for creating ceramic nanocomposites is through the use of preceramic polymers. In this approach, a polymer is chemically modified with a metal-containing precursor, which, upon pyrolysis, yields a ceramic material with embedded metallic or metal oxide nanoparticles. Copper complexes, analogous to this compound, have been successfully used for this purpose. For instance, aminopyridinato copper complexes have been reacted with polycarbosilazanes. The subsequent crosslinking and pyrolysis of this copper-modified polymer lead to the formation of copper-containing silicon carbonitride (SiCN) ceramics. mdpi.com
The sol-gel process is another versatile wet-chemical technique for synthesizing hybrid materials and ceramic nanocomposites at relatively low temperatures. mdpi.comsigmaaldrich.com This method involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form a "sol" (a colloidal suspension of solid particles in a liquid) that subsequently evolves into a "gel" (a three-dimensional solid network). While specific studies detailing the use of this compound in sol-gel synthesis for ceramic nanocomposites are not extensively documented, the functional groups present in the 2-aminoethanolate ligand (amino and alcohol moieties) offer potential for covalent bonding with an inorganic matrix precursor, such as a silicon alkoxide. This could allow for the homogeneous dispersion of copper centers throughout the resulting hybrid material. Subsequent heat treatment could then convert this hybrid gel into a ceramic nanocomposite containing finely dispersed copper or copper oxide nanoparticles.
The properties of the final ceramic nanocomposite are intrinsically linked to the chemical structure of the precursors and the synthesis conditions. The use of a well-defined molecular precursor like this compound could offer precise control over the composition and, consequently, the physical and chemical properties of the resulting material.
Synthesis of One-Dimensional Nanomaterials (e.g., Copper Nanowires)
This compound plays a significant role in the synthesis of one-dimensional (1D) nanomaterials, most notably copper nanowires. In these synthetic approaches, 2-aminoethanol (monoethanolamine) is often used as a complexing agent, which reacts in situ with a copper salt to form the this compound complex. This complex then serves as a crucial intermediate in the controlled growth of the nanowires.
The synthesis of copper nanowires is typically carried out via a liquid-phase reduction method. In a representative procedure, a copper(II) salt, such as copper(II) chloride, is used as the copper precursor. Monoethanolamine is introduced as a complexing agent, and a reducing agent, like hydrazine (B178648) (N₂H₄), is employed to reduce the copper(II) ions to metallic copper under alkaline conditions.
The coordination of monoethanolamine with the copper ions is a key factor in directing the anisotropic growth required for nanowire formation. The resulting this compound complex is believed to facilitate the preferential growth along a specific crystallographic direction. The concentration of monoethanolamine has been shown to influence the dimensions of the resulting copper nanowires, affecting both their diameter and length. For example, at an optimized concentration, copper nanowires with an average diameter of approximately 101 nm and a length of about 28 μm have been synthesized.
The proposed mechanism involves the adsorption of the monoethanolamine complex onto the different crystal faces of the growing copper nanoparticles. The differential adsorption on the ends versus the lateral surfaces of the nanocrystals is thought to promote one-dimensional elongation, leading to the formation of nanowires. This selective adsorption also helps to prevent the excessive formation of undesired byproducts like copper(I) oxide (Cu₂O) precipitates.
The following table summarizes the key parameters and outcomes in the synthesis of copper nanowires using a system that involves the in-situ formation of this compound:
| Parameter | Role/Effect | Typical Values/Observations |
| Copper Precursor | Source of copper ions | Copper(II) chloride (CuCl₂) |
| Complexing Agent | Forms this compound complex, directs nanowire growth | Monoethanolamine (2-aminoethanol) |
| Reducing Agent | Reduces Cu(II) to Cu(0) | Hydrazine (N₂H₄) |
| Reaction Temperature | Influences reaction kinetics and nanowire morphology | ~60 °C |
| MEA Concentration | Affects nanowire dimensions | Optimal concentration leads to desired aspect ratio |
| Resulting Nanowires | One-dimensional copper nanostructures | Diameters around 100 nm, lengths of several micrometers |
Engineering of Coordination Polymers and Metal-Organic Frameworks
The bifunctional nature of the 2-aminoethanolate ligand, possessing both a nitrogen and an oxygen donor atom, makes this compound a valuable building block, or "node," in the construction of coordination polymers and metal-organic frameworks (MOFs). The deprotonated alcohol group can act as a bridging ligand between multiple copper centers, facilitating the formation of extended structures.
Rational Design of Extended Structures and Network Topologies
The rational design of coordination polymers and MOFs involves the deliberate selection of metal nodes and organic linkers to achieve a target structure with desired properties. In the context of this compound, the complex itself can be considered a secondary building unit (SBU). The principles of crystal engineering, which involve understanding and utilizing intermolecular interactions, are central to designing extended networks.
The formation of diverse structural topologies is influenced by several factors:
Molar Ratios: The stoichiometry between the copper salt and the 2-aminoethanol ligand can dictate the nuclearity of the resulting copper-aminoalcoholate clusters, which in turn influences the final extended structure.
Solvent System: The solvent used during synthesis can play a role in templating the formation of specific network topologies.
By modifying the 2-aminoethanol ligand itself, for instance, by introducing additional functional groups, it is possible to create more complex and tailored coordination polymers. For example, the use of a substituted aminoethanol ligand, 2-[(pyridin-3-ylmethyl)amino]ethanol, with copper(II) nitrate (B79036) has been shown to produce one-dimensional coordination polymers. In these structures, the aminoethanol portion of the ligand coordinates to one copper center, while the pyridine (B92270) group coordinates to an adjacent copper ion, thus extending the structure into a chain.
Structure-Property Relationships in Framework Materials Derived from this compound Nodes
The relationship between the crystal structure of coordination polymers and MOFs and their physical and chemical properties is a cornerstone of this field of materials science. For frameworks derived from this compound nodes, the arrangement of the copper centers and the bridging 2-aminoethanolate ligands gives rise to specific magnetic and potentially catalytic properties.
The following table outlines the relationship between structural features and magnetic properties in copper-aminoalcoholate coordination polymers:
| Structural Feature | Effect on Magnetic Properties |
| Bridging Oxygen Atom | Mediates magnetic exchange between copper(II) centers. |
| Cu-O-Cu Bond Angle | Influences the strength and nature (ferromagnetic vs. antiferromagnetic) of the magnetic coupling. |
| Cu-Cu Distance | Affects the magnitude of the magnetic interaction. |
| Overall Network Topology | Determines the long-range magnetic ordering in the material. |
Catalytic Properties: The presence of coordinatively unsaturated or accessible copper sites within the framework can impart catalytic activity. The N,O-donor environment provided by the 2-aminoethanolate ligand can mimic the active sites of some copper-containing enzymes. This makes these materials potential candidates for catalyzing various organic reactions. The porosity that can be engineered into MOFs can further enhance their catalytic performance by allowing for the diffusion of substrates and products.
Q & A
Basic: What are the optimal synthetic routes for preparing Copper(II) 2-aminoethanolate, and how can purity be validated?
Answer:
this compound is typically synthesized by reacting copper(II) salts (e.g., CuCl₂ or CuSO₄) with 2-aminoethanol in aqueous or alcoholic media under controlled pH (8–10). Stoichiometric ratios (1:2 Cu²⁺:ligand) are critical to avoid byproducts like hydroxides or mixed-ligand complexes. Post-synthesis, purity can be validated via:
- X-ray diffraction (XRD): To confirm crystalline structure and phase homogeneity .
- Elemental analysis: To verify C, H, N, and Cu content within ±0.3% theoretical values.
- FT-IR spectroscopy: Peaks at ~3300 cm⁻¹ (N–H stretch) and ~1600 cm⁻¹ (C–O coordination) confirm ligand binding .
Advanced: How does the stability of this compound compare to its isomer 2-hydroxyethylazanide under varying pH conditions?
Answer:
Density functional theory (DFT) and coupled-cluster calculations reveal that 2-aminoethanolate (Structure 6) is thermodynamically favored over 2-hydroxyethylazanide (Structure 7) by +46.5 kJ/mol. Proton migration barriers (TS energy: +41.6 kJ/mol) suggest rapid intramolecular rearrangement in aqueous solutions, making 2-hydroxyethylazanide transient under physiological pH (7–9). Stability experiments should use:
- pH titration with UV-Vis monitoring: Track ligand dissociation via absorbance shifts at 600–800 nm (d-d transitions of Cu²⁺).
- Mass spectrometry (ESI-MS): Detect dominant [Cu(C₂H₆ON)₂]⁺ ions to confirm 2-aminoethanolate dominance .
Basic: What spectroscopic techniques are most effective for characterizing this compound’s coordination geometry?
Answer:
- Electronic absorption spectroscopy: Bands at ~600–800 nm indicate tetragonal distortion (dₓ²−ᵧ² → d_z² transitions) typical of square-planar Cu(II) complexes.
- EPR spectroscopy: Axial symmetry parameters (g∥ > g⊥ ≈ 2.0) confirm Jahn-Teller distortion .
- Magnetic susceptibility measurements: μ_eff ~1.7–2.1 BM aligns with mononuclear Cu(II) centers .
Advanced: How can conflicting toxicity data for Copper(II) complexes (e.g., LD₅₀ discrepancies) be methodologically resolved?
Answer:
Conflicting acute oral toxicity data (e.g., LD₅₀ for Cu(OH)₂ ranges 300–900 mg/kg in rats ) may arise from:
- Particle size differences: Smaller particles increase bioavailability; use dynamic light scattering (DLS) to standardize.
- Animal model variability: Control strain, age, and diet (e.g., zinc-deficient diets enhance Cu absorption).
- Dissolution kinetics: Measure Cu²⁺ release in simulated gastric fluid (pH 1.5–3.5) via ICP-MS. Standardize protocols per OECD Guideline 423 .
Basic: What are the safety protocols for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of aerosolized particles.
- Waste disposal: Neutralize acidic/basic residues before disposal; sequester Cu waste per EPA Toxicity Characteristic Leaching Procedure (TCLP) .
Advanced: What mechanistic insights explain this compound’s catalytic activity in oxidation reactions?
Answer:
The complex acts as a redox mediator via Cu(II)/Cu(I) cycling. In alcohol oxidations:
Substrate binding: Alcohol coordinates to Cu(II), forming a transient alkoxide intermediate.
Electron transfer: Cu(II) → Cu(I) reduction, coupled with O₂ activation to generate reactive oxygen species (ROS).
Kinetic analysis: Monitor turnover frequency (TOF) using gas chromatography (GC) or in situ Raman spectroscopy to identify rate-limiting steps .
Advanced: How can computational modeling (e.g., DFT) guide the design of this compound derivatives for enhanced stability?
Answer:
- Ligand substitution studies: Calculate Gibbs free energy (ΔG) for replacing 2-aminoethanol with bulkier ligands (e.g., 2-aminophenol) to sterically hinder dissociation.
- Solvent effects: Use COSMO-RS models to predict solubility and stability in polar aprotic solvents (e.g., DMSO) .
Basic: What are the common pitfalls in interpreting XRD data for this compound polymorphs?
Answer:
- Preferred orientation: Plate-like crystals may exaggerate certain diffraction peaks; use Rietveld refinement with March-Dollase parameters.
- Hydration states: Ambient humidity can induce phase changes (e.g., anhydrous ↔ monohydrate). Perform thermogravimetric analysis (TGA) alongside XRD .
Advanced: How do intermolecular forces influence the supramolecular assembly of this compound in solid-state structures?
Answer:
- Hydrogen bonding: N–H···O interactions between aminoethanolate ligands stabilize 1D chains or 2D layers.
- π-π stacking: Aromatic co-ligands (e.g., phenanthroline) enhance 3D frameworks. Single-crystal studies at 100 K reveal these interactions via Hirshfeld surface analysis .
Advanced: What methodological frameworks address contradictions in thermodynamic vs. kinetic stability data for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
